molecular formula C11H16N2O B13874138 3-(aminomethyl)-N-phenyloxolan-3-amine

3-(aminomethyl)-N-phenyloxolan-3-amine

Cat. No.: B13874138
M. Wt: 192.26 g/mol
InChI Key: QFZOCYDPHQDVRZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-phenyloxolan-3-amine is a synthetic amine derivative of oxolane (tetrahydrofuran) offered for research purposes. This compound features both an aminomethyl and a phenylamino substituent at the 3-position of the oxolane ring, making it a molecule of interest in medicinal chemistry and drug discovery for the synthesis of novel scaffolds. Its structure suggests potential as a building block for the development of pharmacologically active agents, similar to other aminomethyl phenyl derivatives which have been explored as key intermediates in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) ligands . Researchers value this compound for its potential application in constructing pseudopeptidic structures, which can mimic natural peptides while offering greater metabolic stability . This chemical is intended for use by qualified laboratory researchers only. It is strictly for research applications and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(aminomethyl)-N-phenyloxolan-3-amine

InChI

InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2

InChI Key

QFZOCYDPHQDVRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

  • Formation of the Oxolane Ring: Starting from precursors such as maleic glycol or 2,5-dihydrofuran, the oxolane ring is constructed via cyclization reactions catalyzed by solid acid catalysts like modified montmorillonite or hydroxyapatite.

  • Introduction of the Formyl Group: The oxolane intermediate is formylated to 3-formyl tetrahydrofuran under catalytic conditions involving metal catalysts (e.g., cobalt carbonyl, platinum or rhodium complexes) and halogenated diphosphinium ion salt cocatalysts.

  • Reductive Amination to Introduce Aminomethyl Group: The 3-formyl tetrahydrofuran undergoes reductive amination with ammonia and hydrogen gas in the presence of hydroxyapatite-supported nickel catalysts to form 3-aminomethyl tetrahydrofuran, a key intermediate.

  • N-Phenyl Substitution: The amino group on the oxolane ring is further functionalized by N-phenylation, typically via nucleophilic substitution or reductive amination with aniline derivatives.

Detailed Stepwise Preparation Method (Adapted from Patent CN110407776B)

Step Reaction Conditions Catalysts Notes
1 Cyclization of maleic glycol to 2,5-dihydrofuran 120-150 °C, fixed bed reactor, 6-12 h Modified montmorillonite, hydroxyapatite, or alumina Catalyst: mass ratio to maleic glycol 1:30-50
2 Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran 50-100 °C, 12-24 h, 0.1-3 MPa pressure, high-pressure vessel Metal catalysts: cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride; Cocatalyst: halogenated diphosphinium ion salts (e.g., dibromo 1,4-bis(triphenylphosphine) butaneonium salt) Deoxygenation with nitrogen; water gas introduced
3 Reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran 40-60 °C, 3-6 h, 0.1-1 MPa pressure, high-pressure vessel Hydroxyapatite-supported nickel catalyst Mixed gas of ammonia and hydrogen (1:1 volume ratio); solvents: methanol, ethanol, or isopropanol

Catalyst Preparation for Step 3:

  • Hydroxyapatite is suspended in acetone (1 g per 20 mL acetone).
  • Nickel acetate acetone solution is added dropwise (30 g Ni acetate per 100 mL acetone; volume ratio hydroxyapatite solution to Ni acetate solution = 20:1).
  • Stirred at 55 °C for 20 h, evaporated, dried at 40 °C for 12 h, then calcined at 280 °C for 3 h to yield the nickel catalyst.

N-Phenyl Substitution

  • The introduction of the N-phenyl group on the oxolane amine nitrogen can be achieved via nucleophilic substitution reactions or reductive amination with aniline derivatives.

  • Literature reports the use of acid-promoted aza-Diels-Alder reactions and condensation protocols for related N-phenyl amines, although direct synthesis of this compound via these methods requires optimization due to side reactions involving pyridine or other heterocyclic aldehydes.

Summary Table of Preparation Methods

Method Key Reagents Catalysts Conditions Yield/Notes
Cyclization of maleic glycol to 2,5-dihydrofuran Maleic glycol Modified montmorillonite, hydroxyapatite, alumina 120-150 °C, 6-12 h Efficient ring formation step
Formylation of 2,5-dihydrofuran 2,5-dihydrofuran, water gas Cobalt carbonyl, Pt or Rh complexes + halogenated diphosphinium salt 50-100 °C, 12-24 h, 0.1-3 MPa Selective formylation
Reductive amination 3-formyl tetrahydrofuran, NH3, H2 Hydroxyapatite-supported Ni catalyst 40-60 °C, 3-6 h, 0.1-1 MPa High yield aminomethylation
N-Phenyl substitution Aminomethyl tetrahydrofuran, aniline derivatives Acid catalysts or reductive amination agents Varies; often mild heating Requires optimization; side reactions possible

Research Findings and Notes

  • The multi-step catalytic process involving cyclization, formylation, and reductive amination provides a robust and scalable route to 3-(aminomethyl) tetrahydrofuran derivatives, which can be further functionalized to N-phenyloxolan amines.

  • Catalyst design, especially the use of hydroxyapatite-supported nickel and halogenated diphosphinium ion salts, is critical for selectivity and yield.

  • Alternative amination methods such as direct alkylation or catalyst-free amination are less commonly applied for this compound due to selectivity challenges.

  • The N-phenyl substitution step requires careful control to avoid side products, particularly when heterocyclic aldehydes are involved.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-phenyloxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-(aminomethyl)-N-phenyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-phenyloxolan-3-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Oxetane Derivatives

Example: 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine (CAS 1021392-84-6, )

  • Structure: Features a four-membered oxetane ring substituted with aminomethyl and dibenzylamino groups.
  • Substituents: The dibenzylamino group increases steric bulk and lipophilicity, which may influence solubility and binding affinity in biological systems.

Tetrahydropyran and Chroman Derivatives

Examples:

  • N-Methyl-2-phenyltetrahydro-2H-pyran-3-amine
  • N-Methyl-2-phenylchroman-3-amine
  • Structure: Six-membered oxygen-containing rings (tetrahydropyran or chroman) with amino and aryl substituents.
  • Key Differences: Ring Size: Larger rings reduce steric strain and may enhance conformational flexibility.

Pyridine-Based Aminomethyl Compounds

Example: 3-(Aminomethyl)pyridine

  • Structure: A pyridine ring with an aminomethyl group at the 3-position.
  • Key Differences: Aromatic vs. Toxicity: 3-(Aminomethyl)pyridine is noted for severe skin and eye toxicity, suggesting handling precautions for related aminomethyl compounds .

Benzamide and Olefinic Amine Derivatives

Examples:

  • 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride
  • (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine
  • Structure: Benzamide derivatives feature planar aromatic systems, while olefinic amines incorporate conjugated double bonds.
  • Key Differences:
    • Functional Groups: The amide group in benzamide derivatives introduces hydrogen-bonding capacity, unlike the tertiary amine in the target compound.
    • Conjugation: Olefinic amines (e.g., buten-1-amine) may exhibit photochemical reactivity due to π-conjugation .

Comparative Data Table

Compound Name Core Structure Substituents Notable Properties/Applications
3-(Aminomethyl)-N-phenyloxolan-3-amine Oxolane (5-membered) -NH₂CH₂, -NPh Potential ligand or intermediate; moderate steric bulk
3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine Oxetane (4-membered) -NH₂CH₂, -N(CH₂Ph)₂ High ring strain; suited for ring-opening reactions
N-Methyl-2-phenyltetrahydro-2H-pyran-3-amine Tetrahydropyran (6-membered) -NHCH₃, -Ph Enhanced flexibility; possible pharmaceutical applications
3-(Aminomethyl)pyridine Pyridine -NH₂CH₂ at C3 Aromatic coordination ligand; toxic
3-(Aminomethyl)-N,N-dimethylbenzamide Benzamide -NH₂CH₂, -N(CH₃)₂ Hydrogen-bonding capability

Q & A

Q. What are the standard synthetic routes for 3-(aminomethyl)-N-phenyloxolan-3-amine, and which analytical techniques confirm its structure?

The synthesis typically involves nucleophilic substitution (e.g., reaction of oxolane derivatives with phenylamine) or reductive amination (using ketone intermediates and reducing agents like NaBH₄) . Key steps require precise control of solvents (e.g., THF, ethanol) and temperatures (40–80°C). For structural confirmation, researchers employ:

  • Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments (e.g., distinguishing amine and oxolane protons) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (C₁₀H₁₃NO; 163.22 g/mol) .

Q. How does the molecular structure of this compound influence its reactivity in substitution and oxidation reactions?

The compound’s secondary amine and oxolane ring govern reactivity:

  • Substitution : The amine group undergoes alkylation or acylation, while the oxolane oxygen can participate in hydrogen bonding, directing regioselectivity .
  • Oxidation : The oxolane ring is susceptible to oxidation (e.g., with KMnO₄) to form ketone derivatives, while the amine may oxidize to nitro groups under strong conditions .
    Steric hindrance from the phenyl group limits reactivity at the 3-position, favoring reactions at the aminomethyl site .

Q. What are the primary biological targets or pathways associated with this compound based on current medicinal chemistry research?

Preliminary studies suggest interactions with:

  • Central Nervous System (CNS) receptors : Structural analogs show affinity for serotonin and dopamine transporters, hinting at potential antidepressant or anxiolytic activity .
  • Enzyme modulation : The compound’s amine group may inhibit cytochrome P450 enzymes or act as a substrate for monoamine oxidases .
    In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) are recommended to validate targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Catalysis : Palladium or nickel catalysts improve reductive amination efficiency .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) removes byproducts like unreacted phenylamine .
  • DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) can identify optimal temperature/pH combinations .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from:

  • Purity variations : Impurities (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH alter receptor binding. Standardize protocols using guidelines like OECD 455 .
  • Structural analogs : Compare activities of derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate structure-activity relationships .

Q. What advanced computational or experimental methods are used to study the compound's interactions with enzymes like cytochrome reductases?

  • Molecular Dynamics (MD) Simulations : Predict binding poses and affinity for enzymes (e.g., ubiquinol-cytochrome c reductase) .
  • X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of enzyme interactions .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

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